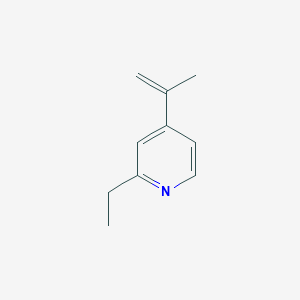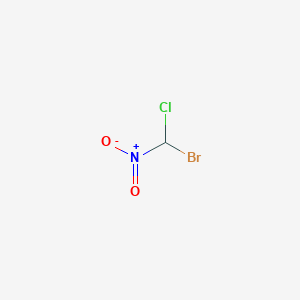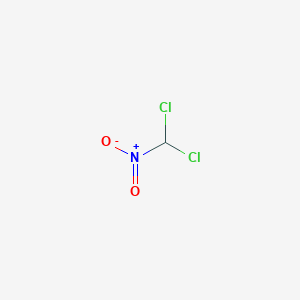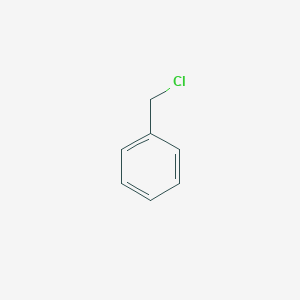![molecular formula C19H16ClN3O B120607 21-甲基-3,13-二氮杂-21-氮杂五环[11.8.0.02,10.04,9.015,20]二十一烷-1(21),2(10),4,6,8,15,17,19-八烯-14-酮;氯化物 CAS No. 75853-60-0](/img/structure/B120607.png)
21-甲基-3,13-二氮杂-21-氮杂五环[11.8.0.02,10.04,9.015,20]二十一烷-1(21),2(10),4,6,8,15,17,19-八烯-14-酮;氯化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride, also known as 21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride, is a useful research compound. Its molecular formula is C19H16ClN3O and its molecular weight is 337.8 g/mol. The purity is usually 95%.
The exact mass of the compound 21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Alzheimer’s Disease Treatment
Dehydroevodiamine (DHED) is a quinazolinocarboline alkaloid derived from Evodia rutaecarpa. It has gained attention in the scientific community because it has shown potential in improving memory failure in Alzheimer’s mice . The solid forms of DHED, which have not yet been fully elucidated, could be a vital factor affecting its bioactivity and dosage form design .
Water Treatment
Dehydroevodiamine chloride can be used in the treatment of black water, a type of wastewater. An electrochemical oxidation (EO) process with commercial Ti/IrO2-RuO2 anodes to treat black water could remove 100% of different concentrations of ammonia by adjusting the dosage of chloride . The optimal N/Cl molar ratio was found to be 1:1.8 .
Chlorination of Drinking Water
The compound can also be used in the chlorination of drinking water. The aim of these applications for booster optimization is twofold: to ensure minimum levels of residual chlorine in every location of the distribution system to avoid microbiological contamination; and, (simultaneously) to reduce the formation of DBPs and the generation of chlorine-related taste and odours .
Synthesis and Structural Characterization
The synthesis, structural characterization, physicochemical properties, and transformations of dehydroevodiamine and its hydrochloride salts have been studied . The water or solvent molecules incorporated into the crystal lattices via hydrogen bonds and π–π interactions were the main causes of the formation of the distinct solid DHED hydrochloride forms .
Solubility Experiments
Solubility experiments showed that DHED achieved the highest solubility of approximately 3.6 μg ml−1, because of the loose molecular arrangements in DHED with the smallest packing coefficient and lack of π–π interactions .
Transformations Among Evodiamine (EVO), DHED, DHED·HCl·2H2O and Rutaecarpine (RUT)
Transformations among evodiamine (EVO), DHED, DHED·HCl·2H2O and rutaecarpine (RUT) were also revealed: EVO was transformed into DHED·HCl·2H2O in hydrochloric acid-acidified acetone, and all of the solid forms of DHED hydrochloride were converted to RUT at 523 K . The transformations provided a novel and reliable approach to prepare these compounds .
作用机制
Dehydroevodiamine chloride, also known as “21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride” or “Dehydroevodiamine HCl”, is a quinazoline alkaloid isolated from Evodiae Fructus . This compound has been the subject of extensive research due to its various pharmacological activities .
Target of Action
Dehydroevodiamine chloride primarily targets ACHE and ALDH3A1 . These targets play a crucial role in the regulation of glycolytic metabolism, which is essential for tumor proliferation and survival .
Mode of Action
Dehydroevodiamine chloride interacts with its targets by downregulating ACHE and ALDH3A1 . This leads to the inactivation of key enzymes of the glycolysis pathway, namely HK2, PFKFB3, and LDHA . As a result, glucose uptake and lactic acid production are inhibited .
Biochemical Pathways
The primary biochemical pathway affected by dehydroevodiamine chloride is the glycolysis/gluconeogenesis pathway . By inhibiting key enzymes in this pathway, dehydroevodiamine chloride disrupts glucose metabolism, which is critical for the survival and proliferation of tumor cells .
Pharmacokinetics
Pharmacokinetic studies have shown that dehydroevodiamine chloride has a relatively good oral absorption effect . It exhibits high absorption in the gastrointestinal tract and can lead to multiple blood concentration peaks in rat plasma due to distribution re-absorption and enterohepatic circulation .
Result of Action
The molecular and cellular effects of dehydroevodiamine chloride’s action include promoting apoptosis of hepatoma cells . It also has anti-inflammatory effects via downregulating pro-inflammatory cytokines and inflammatory mediators . Given these favorable pharmacological activities, dehydroevodiamine chloride is expected to be a potential drug candidate for the treatment of various diseases, including Alzheimer’s disease, chronic stress, amnesia, chronic atrophic gastritis, gastric ulcers, and rheumatoid arthritis .
Action Environment
The action of dehydroevodiamine chloride can be influenced by environmental factors. For instance, changes in compound structure can lead to changes in pharmacokinetics and pharmacological effects .
属性
IUPAC Name |
21-methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O.ClH/c1-21-16-9-5-3-7-14(16)19(23)22-11-10-13-12-6-2-4-8-15(12)20-17(13)18(21)22;/h2-9H,10-11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOMSEHNGXLQRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=CC=CC=C5N3.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67909-49-3 (Parent) |
Source


|
| Record name | Dehydroevodiamine chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075853600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
337.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride | |
CAS RN |
75853-60-0 |
Source


|
| Record name | Dehydroevodiamine chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075853600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q & A
Q1: What is the mechanism of action of DHED against Alzheimer's disease?
A1: Research suggests that DHED acts as a β-secretase inhibitor. [] β-secretase is an enzyme involved in the production of amyloid-β (Aβ) peptides, which are known to aggregate and form plaques in the brains of Alzheimer's patients. By inhibiting β-secretase, DHED can reduce the production of Aβ peptides and potentially slow down the progression of the disease.
Q2: What evidence supports the potential of DHED as a treatment for Alzheimer's disease?
A2: In preclinical studies using a transgenic mouse model of Alzheimer's disease (Tg2576 mice), DHED demonstrated the ability to:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(alphaR,betaS)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Et](/img/structure/B120531.png)






![5,12-Dihydroquinoxalino[2,3-b]phenazine](/img/structure/B120551.png)



![(2R)-2,5,7,8-tetramethyl-2-[(4R,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B120562.png)
